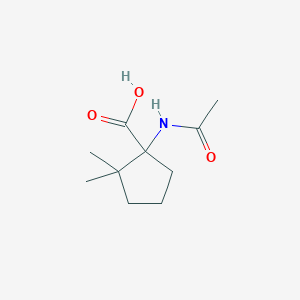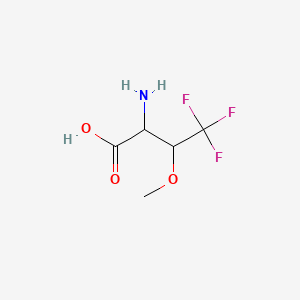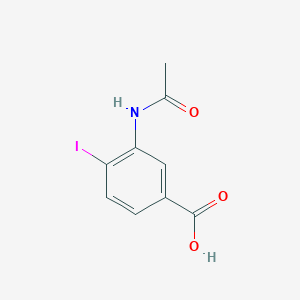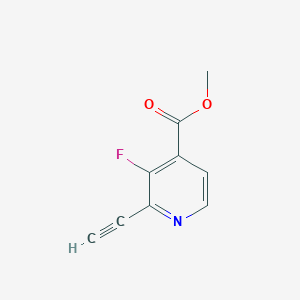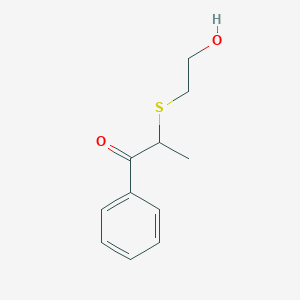
2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one is an organic compound with a molecular formula of C11H14O2S It is a derivative of propanone, where the phenyl group is attached to the first carbon atom, and the hydroxyethylthio group is attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 2-chloro-1-phenylpropan-1-one with 2-mercaptoethanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-chloro-1-phenylpropan-1-one in a suitable solvent such as ethanol.
- Add 2-mercaptoethanol to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethylthio group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its potential binding affinity to biological targets.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, including fragrances, flavors, and polymers.
作用機序
The mechanism of action of 2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethylthio group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
2-((2-Hydroxyethyl)thio)ethanol: Similar in structure but lacks the phenyl group.
1-Phenyl-2-(methylthio)propan-1-one: Contains a methylthio group instead of a hydroxyethylthio group.
2-((2-Hydroxyethyl)thio)acetophenone: Similar structure but with an acetophenone backbone.
Uniqueness
2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one is unique due to the presence of both the phenyl and hydroxyethylthio groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C11H14O2S |
|---|---|
分子量 |
210.29 g/mol |
IUPAC名 |
2-(2-hydroxyethylsulfanyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-9(14-8-7-12)11(13)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChIキー |
OBOJNDYOLMOEGX-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



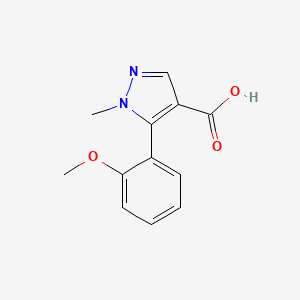
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride](/img/structure/B13501284.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)
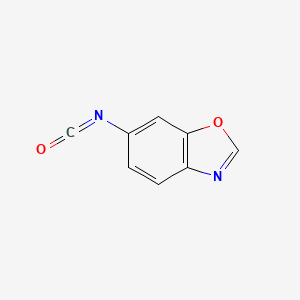
![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)
